

Validating the Selectivity of SR3335 for ROR α : A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR3335

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SR3335** with other molecules used to modulate Retinoic Acid Receptor-Related Orphan Receptor Alpha (ROR α). The data presented here, supported by detailed experimental protocols, is intended to assist researchers in validating the selectivity of **SR3335** for their studies.

Executive Summary

SR3335 is a synthetic ligand identified as a selective inverse agonist of ROR α .^{[1][2][3]} Experimental data demonstrates its high selectivity for ROR α over other ROR isoforms (ROR β and ROR γ) and a broad panel of other nuclear receptors. This selectivity profile makes **SR3335** a valuable chemical tool for elucidating the physiological and pathological roles of ROR α . In contrast, other widely used ROR modulators, such as T0901317 and SR1078, exhibit activity across multiple ROR isoforms, highlighting the superior selectivity of **SR3335** for ROR α -specific investigations.

Comparative Selectivity and Potency

The following table summarizes the binding affinity (K_i) and functional activity (IC₅₀/EC₅₀) of **SR3335** and alternative compounds against ROR α and other relevant nuclear receptors.

Compound	Target	Action	Ki (nM)	IC50/EC50 (nM)	Selectivity Notes
SR3335	ROR α	Inverse Agonist	220[1][2][4]	480 (IC50)[1][2][4]	Highly selective for ROR α . Does not compete well for binding to ROR γ and shows no activity on ROR β . [1][2] Also inactive against a panel of other human nuclear receptors. [2]
ROR β	-	Not Active	Not Active		
ROR γ	-	Poor binding	No effect		
T0901317	ROR α	Inverse Agonist	132[5][6][7]	-	Dual ROR α/γ inverse agonist. Also a potent LXR agonist. [5][6][8]
ROR γ	Inverse Agonist	51[5][6][7]	-		
LXR α	Agonist	-	20 (EC50)[6]		
SR1078	ROR α	Agonist	-	-	Dual ROR α/γ agonist. [6][8][9] Does not exhibit affinity for FXR,

LXR α , and
LXR β .ROR γ

Agonist

-

-

Experimental Protocols

Detailed methodologies for key experiments used to validate the selectivity of **SR3335** are provided below.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.

Objective: To determine the binding affinity (K_i) of **SR3335** for ROR α .

Materials:

- Purified ROR α LBD
- Radiolabeled ligand (e.g., [3H]25-hydroxycholesterol)
- Unlabeled **SR3335**
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Protocol:

- Prepare a dilution series of unlabeled **SR3335** in assay buffer.
- In a 96-well plate, combine the purified ROR α LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled **SR3335**.

- Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through the 96-well filter plates to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specific binding.
- Dry the filters and add scintillation fluid to each well.
- Quantify the amount of bound radioligand by measuring radioactivity using a microplate scintillation counter.
- The K_i value is calculated from the IC_{50} value (the concentration of **SR3335** that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Co-transfection Luciferase Reporter Assay

This cell-based assay measures the functional activity of a compound by quantifying its effect on the transcriptional activity of a nuclear receptor.

Objective: To determine the functional potency (IC_{50}) of **SR3335** as a ROR α inverse agonist.

Materials:

- HEK293T cells (or other suitable cell line)
- Expression plasmid for a Gal4 DNA-binding domain (DBD) fused to the ROR α LBD (Gal4-ROR α -LBD)
- Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium
- **SR3335**
- Luciferase assay reagent

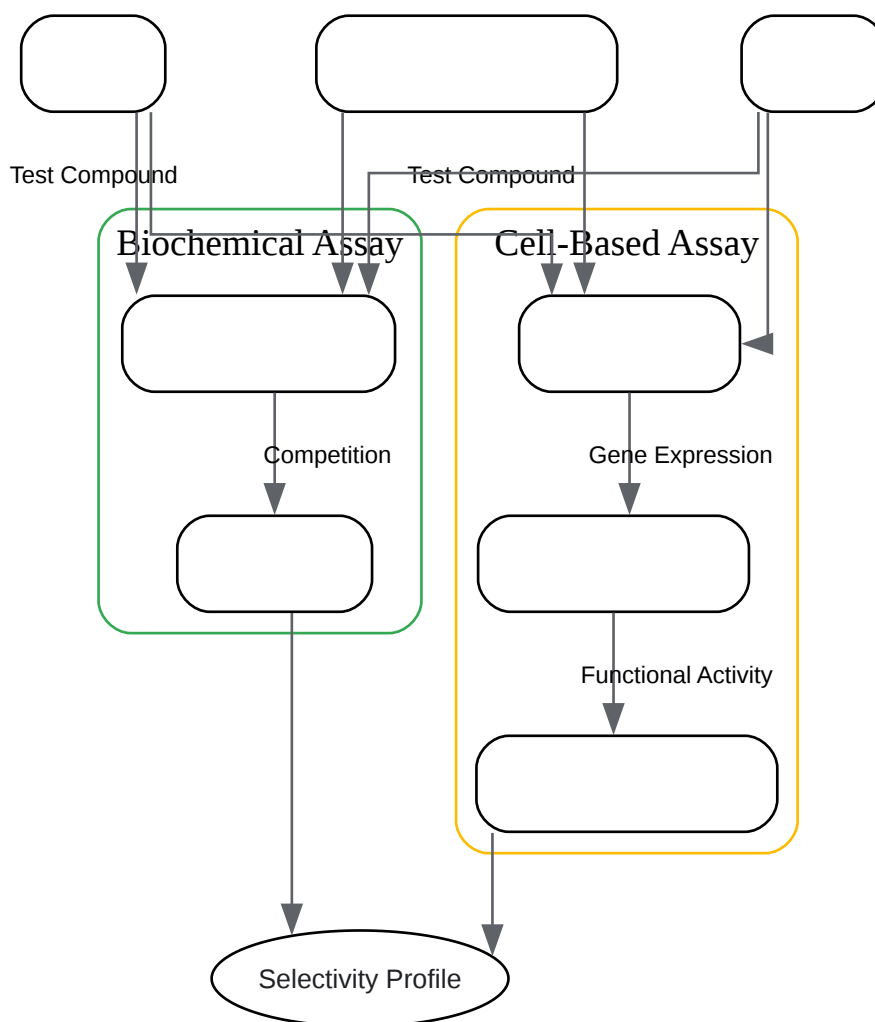
- Luminometer

Protocol:

- Seed HEK293T cells in a 96-well plate.
- Co-transfect the cells with the Gal4-ROR α -LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
- After an incubation period (e.g., 24 hours) to allow for plasmid expression, treat the cells with a dilution series of **SR3335**.
- Incubate the cells with the compound for a specified duration (e.g., 20-24 hours).
- Lyse the cells and add the luciferase assay reagent to the cell lysate.
- Measure the luciferase activity (luminescence) using a luminometer.
- The IC₅₀ value, representing the concentration of **SR3335** that causes 50% inhibition of the constitutive ROR α transcriptional activity, is determined by plotting the luciferase activity against the log of the compound concentration.

Visualized Data and Pathways

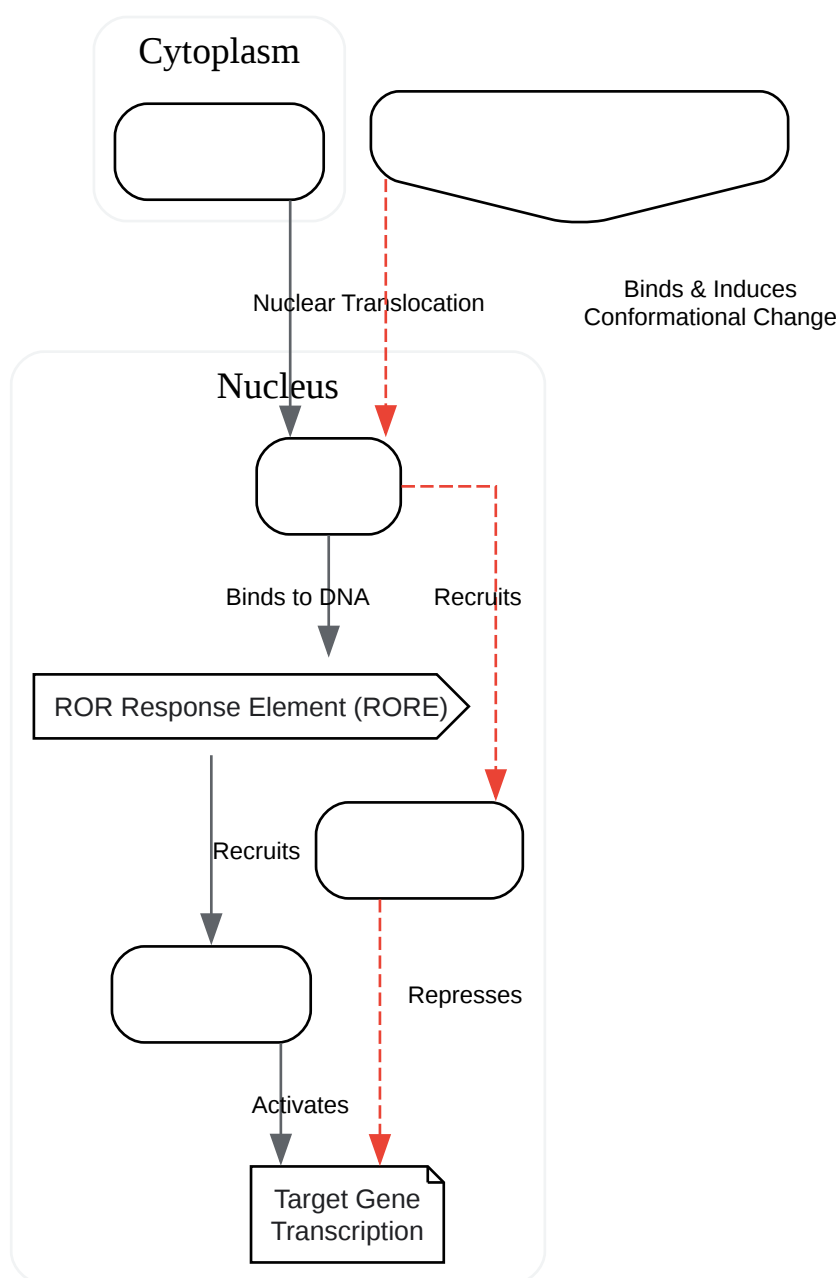
Experimental Workflow for Selectivity Validation



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Caption: Workflow for validating compound selectivity.

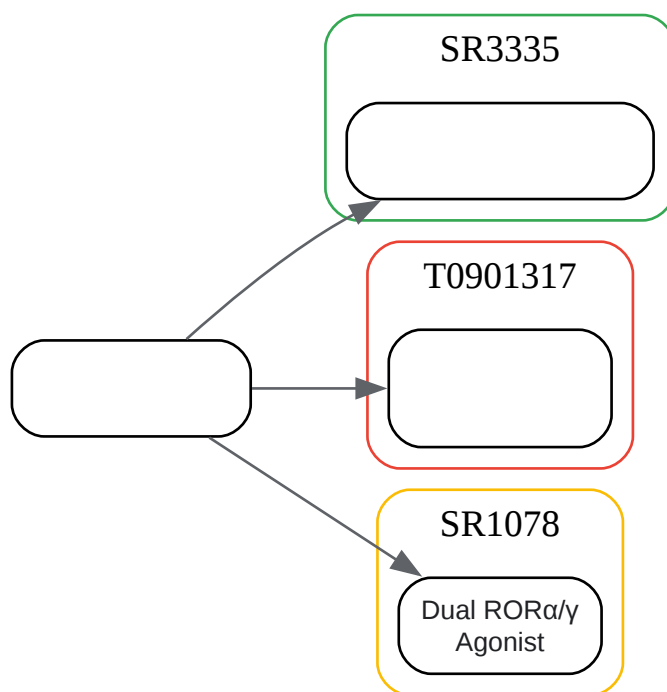
ROR α Signaling Pathway



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Caption: Simplified ROR α signaling pathway.

Logical Comparison of ROR Modulators



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Caption: Selectivity comparison of ROR modulators.

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- To cite this document: BenchChem. [Validating the Selectivity of SR3335 for ROR α : A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682619#validating-the-selectivity-of-sr3335-for-ror]

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